molecular formula C16H30N2O2 B3053822 1,10-Diazacyclooctadecane-2,9-dione CAS No. 56369-11-0

1,10-Diazacyclooctadecane-2,9-dione

Cat. No.: B3053822
CAS No.: 56369-11-0
M. Wt: 282.42 g/mol
InChI Key: DMKPXLRLGODNNI-UHFFFAOYSA-N
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Description

1,10-Diazacyclooctadecane-2,9-dione is a macrocyclic compound with the molecular formula C16H30N2O2. It is a member of the class of compounds known as macrocyclic diimines. This compound is characterized by its large ring structure, which contains two nitrogen atoms and two carbonyl groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Diazacyclooctadecane-2,9-dione can be synthesized through a multi-step process. One common method involves the reaction of suberyl dichloride with 1,8-diaminooctane in the presence of benzene as a solvent. The reaction is carried out in a 12-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, two dropping funnels, and an inlet tube to maintain a static nitrogen atmosphere. The solutions of suberyl dichloride and 1,8-diaminooctane are added simultaneously over a 6-7 hour period at room temperature. The resulting suspension is stirred overnight, filtered, and the solid product is washed with benzene and dried in a vacuum oven .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous extraction and purification techniques ensures the efficient production of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1,10-Diazacyclooctadecane-2,9-dione undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to 1,10-diazacyclooctadecane using lithium aluminum hydride in dry tetrahydrofuran.

    Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride in dry tetrahydrofuran.

    Substitution: Various nucleophiles can be used depending on the desired derivative.

Major Products Formed

    Reduction: 1,10-Diazacyclooctadecane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,10-Diazacyclooctadecane-2,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-diazacyclooctadecane-2,9-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and metal ion sequestration.

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-6,17-dione: This compound has a similar macrocyclic structure but contains oxygen atoms in the ring.

    Dibenzo [e,q] [1,4,10,13,7,16] tetraoxadiazacyclooctadecine-6,13-dione: This compound has benzylic rings attached to the macrocyclic structure.

    1,4-Dioxa-10,13-dithia-7,16-diazacyclooctadecane-8,15-dione: This compound contains sulfur atoms in the ring.

Uniqueness

1,10-Diazacyclooctadecane-2,9-dione is unique due to its specific combination of nitrogen and carbonyl groups in a macrocyclic structure. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in forming stable metal complexes.

Properties

IUPAC Name

1,10-diazacyclooctadecane-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c19-15-11-7-3-4-8-12-16(20)18-14-10-6-2-1-5-9-13-17-15/h1-14H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKPXLRLGODNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCNC(=O)CCCCCCC(=O)NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648185
Record name 1,10-Diazacyclooctadecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56369-11-0
Record name 1,10-Diazacyclooctadecane-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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